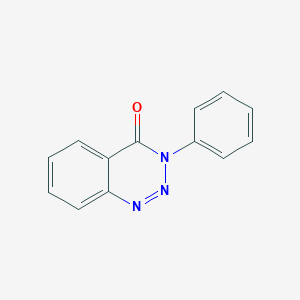

3-Phenyl-1,2,3-benzotriazin-4(3H)-one

Vue d'ensemble

Description

3-Phenyl-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound that belongs to the class of benzotriazines

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,3-benzotriazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylhydrazine with ortho-nitrobenzaldehyde, followed by reduction and cyclization steps.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Specific details would depend on the industrial application and production scale.

Analyse Des Réactions Chimiques

Thermal Decomposition and Pyrolysis

Thermolysis of 3-phenyl-1,2,3-benzotriazin-4(3H)-one yields structurally complex heterocycles under varying conditions:

-

At 280–320°C : Pyrolysis produces 9-acridone (major) and phenanthridin-6-one (minor) via a novel diradical rearrangement mechanism .

-

In liquid paraffin at 250°C : Hydrogen abstraction from the solvent leads to benzanilide formation .

-

Substituted derivatives : Thermolysis of 3-(α-naphthyl) analogs generates benzo[c]acridone and benzo[c]phenanthridone .

Denitrogenative Cross-Coupling Reactions

Acid-mediated denitrogenative coupling with organosulfonic acids enables ortho-sulfonylation:

-

Optimal conditions : 1.5 equiv p-toluenesulfonic acid (p-TSA) in 1,4-dioxane at 100°C for 12 hours achieves 98% yield of 2-(phenylcarbamoyl)phenyl 4-methyl benzenesulfonate .

-

Scope : Trifluoromethanesulfonic acid and methanesulfonic acid also participate, yielding sulfonated benzamides (85–92% yields) .

Gram-scale synthesis :

Photochemical Reactions

Light-induced transformations enable functionalization under mild conditions:

-

With acrylonitrile : In DMSO and DIPEA, irradiation for 12 hours forms 2-(3-oxo-2-phenylisoindolin-1-yl)acetonitrile (83% yield) .

-

With phenylacetylene : Photoreaction yields 2-(4-methoxyphenyl)-3-phenylisoquinolin-1(2H)-one (82% yield) .

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acrylonitrile | DMSO, DIPEA, light (12 h) | Isoindolin-1-yl acetonitrile derivative | 83 | |

| Phenylacetylene | DMSO, DIPEA, light (12 h) | Isoquinolin-1(2H)-one derivative | 82 |

Catalytic C−H Amidation

Cp*Co(III)-catalyzed C−H amidation using 1,4,2-dioxazol-5-ones enables efficient synthesis of benzotriazinone precursors:

-

Reaction sequence : Benzamide substrates undergo amidation followed by cyclization with tert-butyl nitrite to form 1,2,3-benzotriazin-4(3H)-ones .

-

One-pot protocol : Achieves gram-scale production in 5 hours with yields >85% .

Comparative Analysis of Reaction Pathways

The compound’s reactivity is highly dependent on reaction conditions:

| Reaction Type | Key Features | Applications |

|---|---|---|

| Thermal | Diradical intermediates, solvent-dependent selectivity | Synthesis of acridones, benzanilides |

| Photochemical | Mild conditions, light-induced cyclization | Heterocycle diversification |

| Catalytic | Cp*Co(III)-mediated C−H activation, one-pot efficiency | Scalable benzotriazinone synthesis |

| Cross-Coupling | Acid-mediated denitrogenation, ortho-functionalization | Sulfonated bioactive scaffolds |

Applications De Recherche Scientifique

Chemistry

3-Phenyl-1,2,3-benzotriazin-4(3H)-one serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile in organic synthesis.

Biology

Research indicates potential biological activities of this compound:

- Antimicrobial Properties : Studies have shown moderate activity against fungi such as Candida albicans and Trichophyton mentagrophytes, with minimum inhibitory concentrations (MIC) around 62.5 μmol/L .

- Anticancer Activity : Investigations into its effects on cancer cell lines are ongoing, with some derivatives showing promise in inhibiting tumor growth.

Medicine

Due to its unique structure, this compound is being explored as a potential therapeutic agent. Its mechanism of action may involve interactions with biological targets such as enzymes or receptors, modulating their activity .

Industry

The compound is utilized in developing new materials with specific properties. Its derivatives are being studied for applications in pesticides and pharmaceuticals, highlighting its industrial relevance .

Data Tables

| Application Area | Potential Uses | Observations |

|---|---|---|

| Chemistry | Building block for complex molecules | Versatile in organic synthesis |

| Biology | Antimicrobial and anticancer properties | Moderate activity against fungi |

| Medicine | Therapeutic agent | Ongoing studies on biological interactions |

| Industry | Material development | Applications in pesticides and pharmaceuticals |

Case Studies

Case Study 1: Antifungal Activity

A study evaluated the antifungal activity of synthesized derivatives of this compound. The results indicated that while some derivatives showed moderate antifungal properties, their effectiveness was limited by lower aqueous solubility, which hindered cellular penetration .

Case Study 2: Sequential Synthesis Method

Research conducted by Whiteoak et al. highlighted a new sequential one-pot synthetic method that improved the overall yield of 1,2,3-benzotriazin-4(3H)-ones to 58% on a gram scale. This method simplifies the synthesis process and enhances the accessibility of these compounds for further research .

Mécanisme D'action

The mechanism of action of 3-Phenyl-1,2,3-benzotriazin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3-Benzotriazine: A parent compound with similar structural features.

Phenyltriazine: Another related compound with a phenyl group attached to the triazine ring.

Uniqueness

3-Phenyl-1,2,3-benzotriazin-4(3H)-one is unique due to its specific substitution pattern and the resulting chemical properties

Activité Biologique

3-Phenyl-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound belonging to the benzotriazine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Synthesis

The molecular structure of this compound consists of a benzene ring fused to a triazine core. The synthesis typically involves cyclization reactions starting from phenylhydrazine and ortho-nitrobenzaldehyde, followed by reduction steps under specific conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, showing promising results in inhibiting bacterial and fungal growth. For instance, studies have reported its effectiveness against strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives of benzotriazine exhibit cytotoxic effects on cancer cell lines. Notably, some derivatives showed IC90 values as low as 1.4 μg/mL with selectivity indices greater than 28, indicating strong potential as anticancer agents .

| Compound | IC90 (μg/mL) | Selectivity Index |

|---|---|---|

| 7a | 1.4 | >28 |

| 7b | 5.0 | >10 |

| 7c | 10.0 | >5 |

The mechanism by which this compound exerts its biological effects is believed to involve interactions with various biological targets such as enzymes and receptors. For example, it may act as a metalloproteinase inhibitor, impacting pathways involved in cancer progression .

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzotriazine derivatives including this compound. The results indicated that modifications on the phenyl ring significantly influenced the antimicrobial potency. The study concluded that structural optimization could enhance both efficacy and selectivity against microbial strains .

Anticancer Evaluation

In another pivotal study focusing on anticancer activity, researchers synthesized a series of benzotriazine derivatives and tested them against various cancer cell lines. The results highlighted that derivatives with specific substitutions exhibited enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells . These findings support the potential of these compounds in developing targeted cancer therapies.

Propriétés

IUPAC Name |

3-phenyl-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-13-11-8-4-5-9-12(11)14-15-16(13)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZDOFKUFXEPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940928 | |

| Record name | 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19263-30-0 | |

| Record name | MLS002706789 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that closing the ring to form 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones from 2-amino-N-phenylbenzamides generally decreased antifungal and antimycobacterial activity. What is the suggested reason for this observation?

A1: The study suggests that the reduced activity of 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones is likely due to their lower aqueous solubility. [] This limited solubility may hinder the compound's ability to effectively penetrate the hydrophilic regions of cell membranes, thus reducing its interaction with potential targets and diminishing its overall biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.